molecular formula C9H11ClN2O3S B2871098 2-chloro-N-(3-sulfamoylphenyl)propanamide CAS No. 923206-73-9

2-chloro-N-(3-sulfamoylphenyl)propanamide

Cat. No.: B2871098
CAS No.: 923206-73-9
M. Wt: 262.71
InChI Key: DFZNPPVFQVIWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.72 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-chloro-N-(3-sulfamoylphenyl)propanamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(3-sulfamoylphenyl)propanamide are urease and cyclooxygenase-2 (COX-2) enzymes . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, while COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of urease and COX-2 . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

By inhibiting urease, this compound can disrupt the urea cycle, leading to a decrease in the production of ammonia. On the other hand, by inhibiting COX-2, it can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostanoids . These changes can have downstream effects on various physiological processes, including inflammation and pain sensation.

Result of Action

The inhibition of urease and COX-2 by this compound can lead to a reduction in the levels of ammonia and prostanoids, respectively. This can result in a decrease in inflammation and pain, making the compound potentially useful in the treatment of various pathological disorders where urease and COX-2 enzymes are involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-sulfamoylphenyl)propanamide typically involves the reaction of 3-aminosulfonylphenyl with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted amides.

    Oxidation Reactions: Major products are sulfonic acids.

    Reduction Reactions: Products include amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)propanamide
  • 2-chloro-N-(3-sulfamoylphenyl)butanamide
  • 2-chloro-N-(3-sulfamoylphenyl)ethanamide

Uniqueness

2-chloro-N-(3-sulfamoylphenyl)propanamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N-(3-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-3-2-4-8(5-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZNPPVFQVIWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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